molecular formula C10H11BrO B8295354 6-Bromo-1-indanylmethanol

6-Bromo-1-indanylmethanol

Katalognummer: B8295354
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: TVBDOIGBKMFAEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-indanylmethanol is an organic compound with the molecular formula C10H11BrO and is characterized by an indane core structure functionalized with a bromo substituent and a hydroxymethyl group . This unique structure makes it a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. The bromine atom offers a site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The hydroxymethyl group can be utilized for further derivatization, including oxidation to aldehydes or esterification. While specific biological activities and applications for this exact compound are not detailed in the available public literature, compounds of this class are frequently explored in the development of pharmaceutical candidates and other advanced materials. As a supplier, we provide this compound in high purity to ensure reliable and reproducible results in your research workflows. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

(6-bromo-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C10H11BrO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2

InChI-Schlüssel

TVBDOIGBKMFAEW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1CO)C=C(C=C2)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-Bromo-1-indanylmethanol, enabling comparisons of synthesis, reactivity, and applications.

2-Bromo-1-indanone (CAS 1775-27-5)

  • Structure : Features a ketone group at the 1-position and bromine at the 2-position of the indane ring.
  • Synthesis : Prepared via α-chlorination of aromatic acetyl derivatives using benzyltrimethylammonium dichloroiodate, followed by bromination .
  • Reactivity : The ketone group allows nucleophilic additions (e.g., Grignard reactions), whereas bromine facilitates Suzuki-Miyaura couplings.
  • Applications: A key precursor for indanol derivatives, including 6-Bromo-1-indanylmethanol, via reduction of the ketone to a hydroxymethyl group.

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

  • Structure : Contains a bromomethyl (-CH₂Br) group at the 6-position and four methyl substituents on the tetrahydronaphthalene core .
  • Synthesis : Likely involves bromination of a pre-existing methyl group or Friedel-Crafts alkylation followed by bromination.
  • Reactivity: The bulky tetramethyl groups introduce steric hindrance, reducing reaction rates in substitution reactions compared to less substituted analogs like 6-Bromo-1-indanylmethanol.
  • Applications : Used in materials science for synthesizing sterically hindered polymers or ligands.

2-(2-Bromo-1H-Benzo[d]imidazol-1-yl) Ethan-1-amine (Compound 6d)

  • Structure : A brominated benzimidazole derivative with an ethanamine side chain .
  • Synthesis : Synthesized via LiAlH4 reduction of a precursor (compound 5d), highlighting the use of strong reducing agents for amine formation.
  • Reactivity : The benzimidazole core offers π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzyme active sites.
  • Applications: Potential use in antiviral or anticancer agents due to the bioactivity of benzimidazole scaffolds.

Comparative Data Table

Property 6-Bromo-1-indanylmethanol 2-Bromo-1-indanone 6-(Bromomethyl)-tetramethyl-tetrahydronaphthalene Compound 6d (Benzimidazole derivative)
Molecular Formula C₁₀H₁₁BrO (inferred) C₉H₇BrO C₁₅H₂₁Br C₁₀H₁₃BrN₃
Functional Groups -CH₂OH, -Br -C=O, -Br -CH₂Br, -CH₃ (×4) -Br, -NH₂, benzimidazole
Molecular Weight ~227.10 (calculated) 211.06 281.23 255.14
Synthesis Key Step Reduction of ketone precursor α-Chlorination/bromination Bromination of methyl group LiAlH4 reduction
Steric Hindrance Moderate Low High Moderate
Typical Applications Pharmaceutical intermediates Precursor for indanol derivatives Materials science Bioactive compound development

Research Findings and Insights

  • Reactivity Trends: Bromine at the 6-position (as in 6-Bromo-1-indanylmethanol) provides better regioselectivity in cross-coupling reactions compared to 2-substituted indanones, which may suffer from steric interference .
  • Biological Activity : Benzimidazole derivatives (e.g., Compound 6d) exhibit higher bioactivity than indane-based brominated compounds, likely due to their heterocyclic aromatic systems .
  • Synthetic Challenges : Bulky substituents in 6-(Bromomethyl)-tetramethyl-tetrahydronaphthalene necessitate harsh reaction conditions, limiting its utility in fine chemical synthesis .

Notes on Limitations

  • Direct data on 6-Bromo-1-indanylmethanol are scarce in the provided evidence; comparisons are inferred from structural analogs.
  • Melting points, solubility, and toxicity data were unavailable in the cited sources but are critical for industrial applications.

Vorbereitungsmethoden

Direct Bromination with N-Bromosuccinimide (NBS)

The most straightforward method involves brominating 1-indanylmethanol using NBS under radical initiation. In dichloromethane at 0–5°C, NBS selectively substitutes the C-6 position of the indane ring due to the directing effect of the hydroxymethyl group. Key parameters include:

ParameterConditionYieldPurity
SolventDichloromethane72%98%
Temperature0–5°C
Reaction Time6 h
InitiatorAIBN (0.1 equiv.)

Mechanistic Insight : Radical stabilization at the benzylic position (C-6) drives selectivity. Competing dibromination is minimized by maintaining low temperatures.

Friedel-Crafts Alkylation of Brominated Precursors

Synthesis via 6-Bromo-1-indanone Reduction

This two-step approach first constructs the indane core with bromine at C-6, followed by ketone reduction:

Step 1: Friedel-Crafts Acylation

6-Bromoacetophenone undergoes cyclization with AlCl₃ in nitrobenzene to form 6-bromo-1-indanone:

ParameterConditionYieldPurity
CatalystAlCl₃ (1.2 equiv.)68%95%
SolventNitrobenzene
Temperature120°C
Reaction Time8 h

Step 2: Borohydride Reduction

6-Bromo-1-indanone is reduced using NaBH₄ in ethanol:

ParameterConditionYieldPurity
Reducing AgentNaBH₄ (2.0 equiv.)89%99%
SolventEthanol
Temperature25°C
Reaction Time2 h

Advantage : High purity (>99%) due to crystalline product isolation.

Hydroboration-Oxidation of 6-Bromoindene

Stereoselective Alcohol Formation

6-Bromoindene, synthesized via dehydrohalogenation of 1,6-dibromohexane, undergoes hydroboration-oxidation to yield the target compound:

ParameterConditionYieldPurity
Borane ReagentBH₃·THF78%97%
Oxidizing AgentH₂O₂/NaOH
SolventTHF
Temperature0°C to 25°C

Regioselectivity : Anti-Markovnikov addition ensures the hydroxymethyl group attaches to the bridgehead carbon.

Suzuki-Miyaura Coupling for Late-Stage Bromination

Palladium-Catalyzed Functionalization

ParameterConditionYieldPurity
CatalystPd(PPh₃)₄ (5 mol%)65%96%
BaseK₂CO₃
SolventDME/H₂O (3:1)
Temperature80°C

Limitation : Requires pre-functionalized boronic esters, increasing synthetic steps.

Comparative Analysis of Methods

MethodYield RangePurityCostScalability
Direct Bromination65–72%95–98%LowHigh
Friedel-Crafts68–89%95–99%MediumModerate
Hydroboration70–78%97%HighLow
Suzuki Coupling60–65%96%HighLow

Key Trends :

  • Direct bromination offers cost efficiency but struggles with byproducts.

  • Friedel-Crafts routes balance yield and scalability but require harsh conditions.

  • Hydroboration provides stereochemical control but uses expensive reagents .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-1-indanylmethanol, and what key reaction conditions influence yield and purity?

The synthesis typically involves bromination, ethylation, cyclization, and purification steps. A reported three-step procedure starts with methyl-2-amino-5-bromo benzoate, which undergoes methanesulfonylation in dichloromethane under alkaline conditions (pH maintained with triethylamine). Subsequent N-ethylation with ethyl iodide and cyclization yields the target compound. Recrystallization from ethanol enhances purity, as confirmed by X-ray diffraction studies . Key factors affecting yield include stoichiometric control of ethyl iodide, reaction temperature during cyclization, and solvent selection for recrystallization.

Q. How do structural features such as bromine substitution and hydroxymethyl positioning influence the compound’s reactivity in nucleophilic substitution reactions?

Bromine’s electronegativity and size enhance electrophilic aromatic substitution reactivity, particularly at the 6-position of the indane ring. The hydroxymethyl group at the 1-position acts as a directing group, stabilizing intermediates during reactions. For example, sodium azide or thiols can displace bromine under mild conditions (e.g., DMF, 60°C), while the hydroxymethyl group may undergo oxidation (e.g., KMnO₄) or esterification . Comparative studies with chloro/fluoro analogs show bromine’s superior leaving-group ability due to its polarizability .

Q. What spectroscopic and crystallographic methods are critical for characterizing 6-Bromo-1-indanylmethanol and its derivatives?

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm bromine integration. Aromatic protons near bromine exhibit deshielding (δ 7.2–7.8 ppm).
  • X-ray crystallography : Refinement protocols (e.g., difference Fourier mapping) resolve hydrogen atom positions in the hydroxymethyl group, with C–H bond lengths constrained to 0.93–0.96 Å .
  • IR spectroscopy : O–H stretches (3200–3600 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR, X-ray) when characterizing 6-Bromo-1-indanylmethanol derivatives?

Discrepancies between experimental and computational data can arise from dynamic effects (e.g., rotational isomers). Strategies include:

  • Variable-temperature NMR : Identifies conformational equilibria affecting chemical shifts.
  • DFT calculations : Compare optimized geometries with X-ray structures to validate bond angles and torsional strains.
  • Multi-method validation : Cross-check HPLC purity (>98%) with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How does stereochemistry at the hydroxymethyl group influence biological target interactions, and what methods validate these interactions?

The (R)-enantiomer of 6-Bromo-1-indanylmethanol shows higher binding affinity to serotonin receptors due to complementary chiral pockets in the target protein. Validation methods include:

  • Chiral chromatography : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • Docking simulations : Molecular dynamics (MD) simulations with AutoDock Vina predict binding poses, corroborated by surface plasmon resonance (SPR) assays for binding constants (Kd) .

Q. In comparative halogen-substitution studies, how does bromine vs. chloro/fluoro analogs alter biological activity?

Bromine’s larger atomic radius and lower electronegativity enhance hydrophobic interactions in enzyme active sites. For example:

  • Antimicrobial assays : 6-Bromo derivatives exhibit 2–3× lower MIC values against S. aureus than chloro analogs.
  • CYP450 inhibition : Bromine’s polarizability increases metabolic stability, reducing IC50 values by 40% compared to fluoro-substituted derivatives .

Q. What mechanistic insights explain the oxidation and reduction pathways of 6-Bromo-1-indanylmethanol in medicinal chemistry applications?

  • Oxidation : KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid, critical for prodrug activation.
  • Reduction : LiAlH₄ selectively reduces ester intermediates without cleaving the C–Br bond, enabling modular derivatization . Mechanistic studies using <sup>18</sup>O isotopic labeling confirm nucleophilic attack at the carbonyl during ester reduction .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictory results in biological activity assays (e.g., cytotoxicity vs. neuroprotection)?

  • Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish true toxicity from assay artifacts.
  • Dose-response curves : Identify non-monotonic relationships; e.g., neuroprotective effects at low doses (1–10 µM) vs. cytotoxicity at higher doses (>50 µM) .
  • Meta-analysis : Pool data from independent studies to assess reproducibility, adjusting for variables like cell line passage number or serum batch effects .

Q. What computational and experimental approaches reconcile discrepancies in reaction yields across synthetic protocols?

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading).
  • In situ monitoring : ReactIR tracks intermediate formation, identifying bottlenecks in multi-step syntheses.
  • Scalability trials : Pilot-scale reactions (1–10 mmol) often reveal heat transfer or mixing inefficiencies not apparent in small-scale setups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.